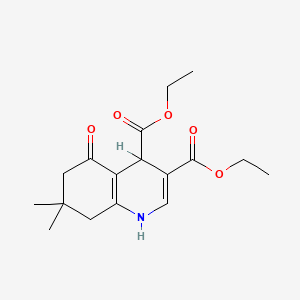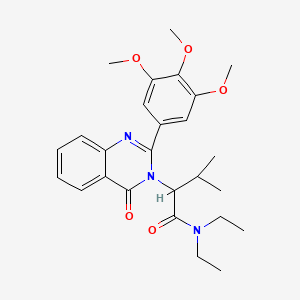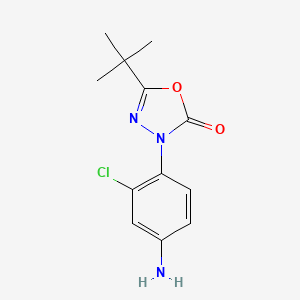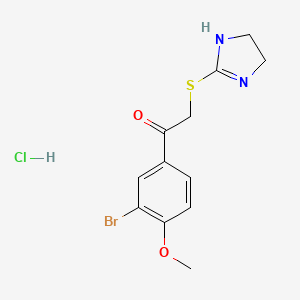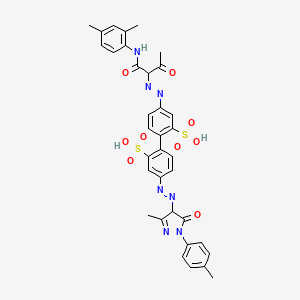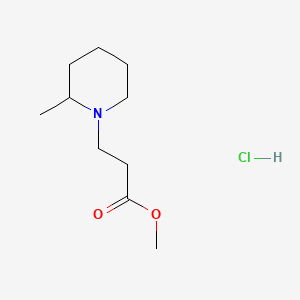
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride is a chemical compound with the molecular formula C10H19NO2.ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride typically involves the esterification of the corresponding amino acid with methanol using trimethylchlorosilane. This method offers convenience, mild conditions, and good to excellent yields .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxides for transesterification, acids for esterification, and various catalysts for hydrogenation and cyclization .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, transesterification can result in the formation of different esters, while hydrogenation can produce reduced forms of the compound .
Applications De Recherche Scientifique
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes involving piperidine derivatives.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to act on neurotransmitter systems, particularly those involving norepinephrine and dopamine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- Methyl 2-methyl-3-(piperidin-1-yl)propanoate hydrochloride
- 1-Piperidinepropanoic acid, α-methyl-, methyl ester, hydrochloride
- Piperidine-3-carboxylic acid derivatives
Uniqueness
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride is unique due to its specific structure and the presence of both a piperidine ring and a methyl ester group. This combination gives it distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
102207-14-7 |
|---|---|
Formule moléculaire |
C10H20ClNO2 |
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
methyl 3-(2-methylpiperidin-1-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9-5-3-4-7-11(9)8-6-10(12)13-2;/h9H,3-8H2,1-2H3;1H |
Clé InChI |
ZHWQTFZPDHUMOL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCC(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


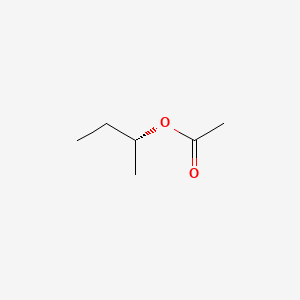
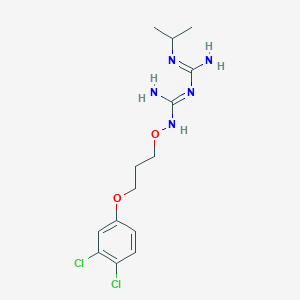
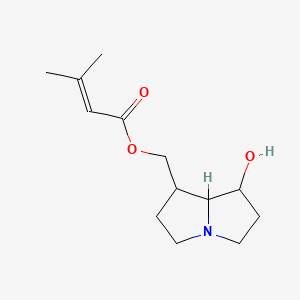
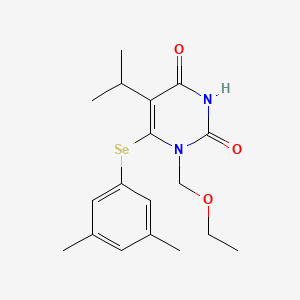

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)

